4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride
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Overview
Description
This compound is a derivative of the 2,6-diazaspiro[3.4]octane core . It has been studied for its potential antitubercular activity . The compound is part of a small set of twelve compounds of a nitrofuran carboxamide chemotype .
Synthesis Analysis
The synthesis of this compound involves the use of a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis process explores diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular structure of this compound includes a 2,6-diazaspiro[3.4]octane core . The InChI code for this compound is1S/C15H23N5.3ClH/c1-19-8-12 (15 (11-19)9-16-10-15)13-4-5-17-14 (18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of the initial adduct into a 5-nitrofuroyl derivative using an established one-pot, two-step protocol .Physical And Chemical Properties Analysis
The compound is a colorless liquid or solid . Its molecular weight is 216.24 . The storage temperature is between 28 C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound involve further exploration of the molecular periphery to increase the potency of nitrofuran antibacterials and alleviate the systemic toxicity of this class of drugs . This could lead to the development of potent antimycobacterial compounds efficacious against multidrug-resistant strains .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride' involves the reaction of 6-methyl-2,6-diazaspiro[3.4]octane with pyrimidine-2-amine in the presence of hydrochloric acid to form the desired compound as a trihydrochloride salt.", "Starting Materials": [ "6-methyl-2,6-diazaspiro[3.4]octane", "pyrimidine-2-amine", "hydrochloric acid" ], "Reaction": [ "To a solution of 6-methyl-2,6-diazaspiro[3.4]octane in anhydrous ethanol, add pyrimidine-2-amine and hydrochloric acid.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold ethanol and dry under vacuum to obtain the desired compound as a trihydrochloride salt." ] } | |
CAS RN |
2375271-15-9 |
Molecular Formula |
C11H20Cl3N5 |
Molecular Weight |
328.7 |
Purity |
91 |
Origin of Product |
United States |
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